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For Researchers, Scientists, and Drug Development Professionals

Abstract
AG1557, also known as Tyrphostin AG-1557, is a potent and specific inhibitor of the Epidermal

Growth Factor Receptor (EGFR) tyrosine kinase. Its chemical name is N-(3-iodophenyl)-6,7-

dimethoxy-4-quinazolinamine. This document provides a comprehensive overview of the

structure, chemical properties, and mechanism of action of AG1557. It includes a detailed

summary of its physicochemical and biological properties, a description of the EGFR signaling

pathway it targets, and a representative experimental protocol for assessing its inhibitory

activity.

Chemical Structure and Properties
AG1557 is a quinazoline-based small molecule inhibitor. The structural and chemical properties

of AG1557 are summarized in the table below.
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Property Value Reference

IUPAC Name
N-(3-iodophenyl)-6,7-

dimethoxy-4-quinazolinamine
[1]

Synonyms Tyrphostin AG-1557 [1]

CAS Number 189290-58-2 [1]

Molecular Formula C₁₆H₁₄IN₃O₂ [1]

Molecular Weight 407.2 g/mol [1]

Appearance Solid

pIC₅₀ 8.194 [2]

Solubility

DMF: 1 mg/mlDMSO: 1.5

mg/mlDMSO:PBS (pH 7.2)

(1:8): 0.1 mg/mlEthanol: 0.5

mg/ml

[1]

UV Absorption 221, 252, 345 nm [1]

SMILES
COC1=C(C=C2C(=C1)N=CN=

C2NC3=CC=CC(=C3)I)OC

InChI

InChI=1S/C16H14IN3O2/c1-

21-14-7-12-13(8-15(14)22-

2)18-9-19-16(12)20-11-5-3-4-

10(17)6-11/h3-9H,1-2H3,

(H,18,19,20)

[1]

Mechanism of Action and Targeted Signaling
Pathway
AG1557 functions as a specific, ATP-competitive inhibitor of the EGFR tyrosine kinase.[3]

EGFR is a transmembrane receptor that plays a crucial role in regulating cell proliferation,

survival, and differentiation.[4] Upon binding of its ligands (e.g., EGF), EGFR dimerizes and

undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This
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phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating

downstream signaling cascades.[5]

The primary signaling pathways activated by EGFR include:

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to the regulation of gene

expression involved in cell proliferation and differentiation.[5]

PI3K-AKT-mTOR Pathway: This cascade is a major regulator of cell survival, growth, and

apoptosis.[5][6]

JAK/STAT Pathway: This pathway is involved in the transcriptional regulation of genes

related to cell survival and proliferation.[5]

PLCγ Pathway: Activation of this pathway leads to the generation of second messengers that

influence calcium signaling and activate protein kinase C (PKC).[7]

By inhibiting the tyrosine kinase activity of EGFR, AG1557 blocks the initial

autophosphorylation event, thereby preventing the activation of these downstream signaling

pathways. This ultimately leads to a reduction in cancer cell proliferation and survival.

EGFR Signaling Pathway and Inhibition by AG1557

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.researchgate.net/publication/319432126_Molecular_docking_and_pharmacokinetic_prediction_of_herbal_derivatives_as_maltase-glucoamylase_inhibitor
https://www.researchgate.net/publication/319432126_Molecular_docking_and_pharmacokinetic_prediction_of_herbal_derivatives_as_maltase-glucoamylase_inhibitor
https://www.researchgate.net/publication/319432126_Molecular_docking_and_pharmacokinetic_prediction_of_herbal_derivatives_as_maltase-glucoamylase_inhibitor
https://www.researchgate.net/publication/5953769_Synthesis_and_biological_evaluation_of_substituted_6-alkynyl-4-anilinoquinazoline_derivatives_as_potent_EGFR_inhibitors
https://www.researchgate.net/publication/319432126_Molecular_docking_and_pharmacokinetic_prediction_of_herbal_derivatives_as_maltase-glucoamylase_inhibitor
https://www.researchgate.net/publication/23949774_Computational_Studies_of_Epidermal_Growth_Factor_Receptor_Docking_Reliability_Three-Dimensional_Quantitative_Structure-Activity_Relationship_Analysis_and_Virtual_Screening_Studies
https://www.benchchem.com/product/b1674302?utm_src=pdf-body
https://www.benchchem.com/product/b1674302?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


EGF Ligand

EGFR

Binds to

Dimerization &
Autophosphorylation

Activates

AG1557

Inhibits

Grb2 / Shc PI3K JAK PLCγSOS RAS RAF MEK ERK
Nucleus

(Gene Transcription,
Cell Proliferation, Survival)

AKT mTOR STAT IP3 / DAG PKC

Click to download full resolution via product page

Caption: EGFR signaling pathways and the inhibitory action of AG1557.

Experimental Protocols
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The following is a representative, generalized protocol for determining the in vitro inhibitory

activity of AG1557 on EGFR kinase, based on common methodologies for such assays. The

specific protocol for the determination of the pIC₅₀ of 8.194 for AG1557 by Joshi et al. was part

of a computational study and the detailed experimental methodology is not publicly available in

the cited abstract.[1][8]

In Vitro EGFR Kinase Inhibition Assay (Luminescent
Kinase Assay)
This protocol is adapted from commercially available EGFR kinase assay kits.[9][10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of AG1557 against

EGFR.

Materials:

Recombinant human EGFR kinase enzyme system

Kinase substrate (e.g., a synthetic peptide)

ATP

Kinase assay buffer

AG1557 stock solution (in DMSO)

ADP-Glo™ Kinase Assay Kit (or similar)

White, opaque 96-well or 384-well plates

Multichannel pipettes

Plate reader with luminescence detection capabilities

Workflow:
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Caption: Workflow for an in vitro EGFR kinase inhibition assay.
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Procedure:

Reagent Preparation:

Prepare a serial dilution of AG1557 in DMSO, and then dilute further in kinase assay

buffer to the desired final concentrations. Include a DMSO-only control.

Thaw recombinant EGFR enzyme on ice and dilute to the working concentration in kinase

assay buffer.

Prepare the substrate and ATP mixture in kinase assay buffer.

Assay Plate Setup:

Add the diluted AG1557 or DMSO control to the appropriate wells of the assay plate.

Add the diluted EGFR enzyme to all wells except the "no enzyme" blank control.

Kinase Reaction:

Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Signal Detection:

Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the

remaining ATP. Incubate at room temperature for approximately 40 minutes.

Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into

ATP, which is then used to produce a luminescent signal. Incubate at room temperature for

30-60 minutes.

Measure the luminescence of each well using a plate reader.

Data Analysis:
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The luminescent signal is proportional to the amount of ADP produced and thus to the

kinase activity.

Plot the percentage of EGFR inhibition against the logarithm of the AG1557 concentration.

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. The pIC₅₀

can be calculated as -log(IC₅₀).

Conclusion
AG1557 is a well-characterized inhibitor of EGFR tyrosine kinase with potent activity. Its

quinazoline scaffold is a common feature among many EGFR inhibitors. The detailed

understanding of its chemical properties and its interaction with the EGFR signaling pathway

provides a strong foundation for its use as a research tool in oncology and cell signaling

studies. The provided experimental framework offers a basis for the in vitro characterization of

AG1557 and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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